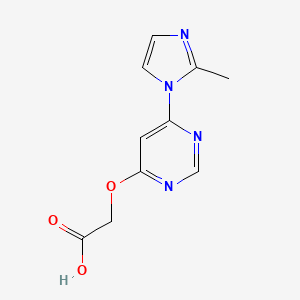
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement . This rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex. For example, the molecule 4-N-cycloheptyl-5-nitro-6-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine consists of 25 Hydrogen atom(s), 19 Carbon atom(s), 5 Nitrogen atom(s) and 2 Oxygen atom(s) - a total of 51 atom(s) .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the chemistry of pyrimidine derivatives . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Wissenschaftliche Forschungsanwendungen
EGFR Kinase Inhibition for Cancer Therapy
This compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. EGFR is a critical target in cancer therapy because its activation leads to cell proliferation. Inhibitors like this compound can prevent the autophosphorylation of EGFR, thereby halting the growth of cancer cells .
Wirkmechanismus
Target of Action
The primary target of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.
Mode of Action
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine acts as a BTK inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition disrupts the BCR pathway, leading to reduced B-cell activation and proliferation .
Biochemical Pathways
The compound affects the BCR pathway . By inhibiting BTK, it disrupts signal transduction in the pathway, leading to reduced activation and proliferation of B-cells. This can have downstream effects on the immune response, particularly in conditions characterized by overactive B-cells.
Result of Action
The molecular and cellular effects of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine’s action primarily involve the reduction of B-cell activation and proliferation . This can lead to a decrease in the symptoms of diseases characterized by overactive B-cells, such as certain types of cancer, lupus, allergic disorders, Sjogren’s disease, and rheumatoid arthritis .
Eigenschaften
IUPAC Name |
2-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHABJNOFNGXBK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N[C@@H](C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



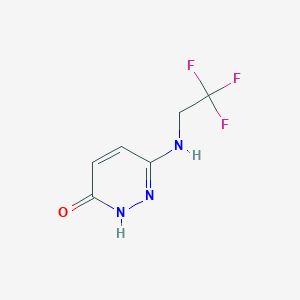

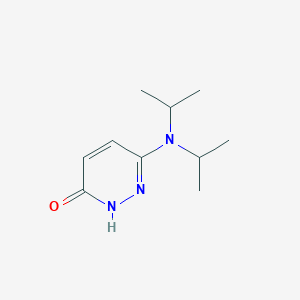
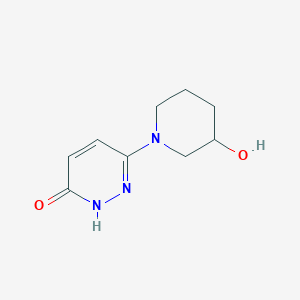

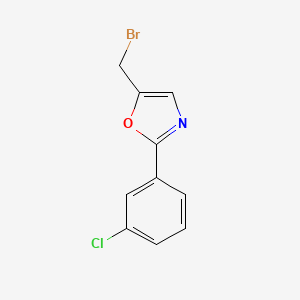
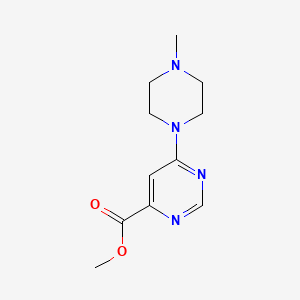
![1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479251.png)
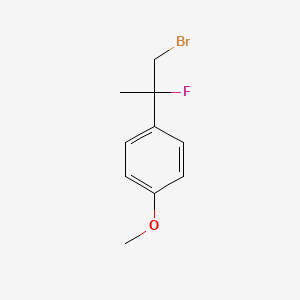
![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)


